3-Ethoxy-7-methyl-10H-phenothiazine
Description
Structure
3D Structure
Properties
CAS No. |
72701-21-4 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-ethoxy-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-3-17-11-5-7-13-15(9-11)18-14-8-10(2)4-6-12(14)16-13/h4-9,16H,3H2,1-2H3 |
InChI Key |
GOUYCVWSHDHSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 7 Methyl 10h Phenothiazine
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 3-Ethoxy-7-methyl-10H-phenothiazine, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.
The phenothiazine (B1677639) core itself gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. unito.it Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C vibrations within the aromatic rings of the phenothiazine structure. unito.it The substitution pattern of the benzene (B151609) rings also influences the spectrum. For a 1,2,4-trisubstituted ring, characteristic bands can be expected.
The presence of the ethoxy group (-OCH₂CH₃) would be confirmed by several key absorptions. A strong band corresponding to the C-O-C asymmetric stretching vibration is expected around 1245 cm⁻¹, while the symmetric stretching vibration would appear near 1040 cm⁻¹. The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ will be observed in the 2850-3000 cm⁻¹ region. docbrown.info
The methyl group (-CH₃) attached to the phenothiazine ring at the 7-position will also show characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the phenothiazine ring is expected as a medium-intensity band near 3400 cm⁻¹. researchgate.netamanote.com The C-S stretching vibration, characteristic of the thiazine (B8601807) moiety, is anticipated to produce a signal between 650 and 700 cm⁻¹. researchgate.net
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Thiazine Ring) | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (Ethoxy, Methyl) | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O-C (Ethoxy) | Asymmetric Stretching | ~1245 |
| C-O-C (Ethoxy) | Symmetric Stretching | ~1040 |
| C-S (Thiazine Ring) | Stretching | 650-700 |
Note: The predicted values are based on characteristic group frequencies and data from analogous compounds.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the phenothiazine core.
Major bands in the Raman spectra of phenothiazine derivatives are typically assigned to ring modes and vibrations of any alkyl side-chains. nih.gov The symmetric "breathing" modes of the aromatic rings are often strong in the Raman spectrum. The C-S-C and C-N-C bending and stretching vibrations of the central thiazine ring are also expected to be Raman active. For the parent phenothiazine molecule, the C-S-C symmetric stretching mode is observed around 1080 cm⁻¹. amanote.comresearchgate.net The substitution with an ethoxy and a methyl group will likely cause shifts in the positions and changes in the intensities of these core vibrations due to both mass effects and electronic perturbations.
While the focus is on the neutral molecule, it is noteworthy that phenothiazines are readily oxidized to form stable radical cations, which are intensely colored and exhibit strong resonance Raman spectra. rsc.org In such studies, excitation with a laser wavelength that overlaps with an electronic absorption band of the radical cation leads to a significant enhancement of the Raman signals of vibrations coupled to the electronic transition. rsc.org
For the phenothiazine radical cation, the bands that show the most significant enhancement and positive shifts in frequency from the parent molecule are the CNC and CSC skeletal deformations. rsc.org This indicates that the geometry of these parts of the molecule is most affected upon oxidation. An analysis of the excitation profiles of the resonance Raman bands can provide information about the geometry of the excited states of the radical cation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound would provide a wealth of information for its structural confirmation. The spectrum is expected to show distinct signals for the protons of the ethoxy group, the methyl group, the aromatic protons on the phenothiazine rings, and the N-H proton.
The ethoxy group will present a characteristic ethyl pattern: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), with a coupling constant (J) typically around 7 Hz. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 4.0-4.2 ppm. The methyl protons of the ethoxy group would appear more upfield, around 1.3-1.5 ppm.
The methyl group at the 7-position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is expected in the range of 2.2-2.5 ppm. rsc.org The N-H proton of the phenothiazine ring is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration, but is typically found in the range of 8.0-9.0 ppm.
The aromatic protons will present a more complex pattern of multiplets in the region of 6.5-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the ethoxy and methyl groups. The protons on the ethoxy-substituted ring and the methyl-substituted ring will have different chemical environments and thus distinct signals.
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| N-H | 8.0 - 9.0 | br s | 1H |
| Aromatic H | 6.5 - 7.5 | m | 6H |
| -OCH₂CH₃ | 4.0 - 4.2 | q | 2H |
| 7-CH₃ | 2.2 - 2.5 | s | 3H |
| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H |
Note: s = singlet, t = triplet, q = quartet, m = multiplet, br = broad. Predicted values are based on analogous compounds and standard chemical shift ranges.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a distinct signal is expected for each unique carbon atom.
The aromatic region of the spectrum, typically between 110 and 150 ppm, will show a number of signals corresponding to the twelve carbons of the phenothiazine ring system. The carbons directly attached to the nitrogen and sulfur atoms (C-4a, C-5a, C-10a, C-11a) will have characteristic chemical shifts. The carbons bearing the ethoxy (C-3) and methyl (C-7) substituents will also have distinct chemical shifts, influenced by the electron-donating nature of these groups.
The carbon of the methyl group at the 7-position is expected to resonate in the upfield region of the spectrum, around 20-25 ppm. rsc.org The carbons of the ethoxy group will also show characteristic signals: the methylene carbon (-OCH₂) will be in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be further upfield, around 14-16 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (unsubstituted) | 115 - 130 |
| Aromatic C (substituted) | 130 - 150 |
| -OCH₂CH₃ | 60 - 70 |
| 7-CH₃ | 20 - 25 |
| -OCH₂CH₃ | 14 - 16 |
Note: The predicted values are based on analogous compounds and standard chemical shift ranges.
By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural determination of this compound can be achieved. The data from IR and Raman spectroscopy would confirm the presence of the key functional groups and provide insight into the molecular vibrations, while ¹H and ¹³C NMR would establish the precise connectivity of the atoms and the electronic environment of the different parts of the molecule.
Advanced Two-Dimensional NMR Techniques
For instance, in related phenothiazine structures, ¹H NMR spectra typically show signals for aromatic protons in the range of δ 6.5-7.5 ppm. rsc.org The ethoxy group would exhibit a characteristic quartet for the methylene protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃). The methyl group attached to the phenothiazine core would appear as a singlet. 2D NMR would confirm these assignments by showing correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC). HMBC spectra would be crucial for establishing the connectivity across the entire molecule, for example, by showing long-range correlations between the ethoxy protons and the carbon atom at the 3-position of the phenothiazine ring.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of phenothiazine derivatives are of significant interest due to their potential in optoelectronic applications. nih.gov
The UV-Vis absorption spectrum of phenothiazine derivatives is characterized by distinct absorption bands corresponding to various electronic transitions. Typically, these compounds exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic system. nih.gov For phenothiazine itself, absorption maxima are observed around 252 nm and 316 nm. nih.gov The introduction of substituents, such as the ethoxy and methyl groups in this compound, is expected to cause shifts in these absorption bands.
In many phenothiazine derivatives, an intramolecular charge transfer (ICT) band is observed, often in the longer wavelength region of the spectrum. researchgate.net For some phenothiazine-aldehyde derivatives, this ICT band appears around 395-399 nm. researchgate.net The ethoxy group at the 3-position, being an electron-donating group, and the methyl group at the 7-position would influence the energy of the molecular orbitals, thereby affecting the wavelengths of these electronic transitions.
Table 1: Typical UV-Vis Absorption Data for Phenothiazine Derivatives
| Compound Family | Absorption Maxima (λ_max) | Type of Transition | Reference |
|---|---|---|---|
| 10H-Phenothiazine | 252 nm, 316 nm | π-π* | nih.gov |
| Phenothiazine-aldehyde derivatives | ~399 nm | Intramolecular Charge Transfer (ICT) | researchgate.net |
This table presents typical data for related compounds to provide context.
Phenothiazine derivatives frequently exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. researchgate.net This phenomenon is a strong indicator of a significant change in the dipole moment of the molecule upon electronic excitation, which is characteristic of intramolecular charge transfer (ICT). nih.gov
A positive solvatochromism (a redshift or bathochromic shift in more polar solvents) is commonly observed in the emission spectra of phenothiazine derivatives, suggesting a more polar excited state compared to the ground state. researchgate.net This is due to the stabilization of the polar excited state by polar solvent molecules. The study of solvatochromic behavior provides valuable insights into the nature of the excited state and the extent of charge separation. researchgate.netnih.gov For this compound, it is anticipated that the emission maximum would shift to longer wavelengths as the solvent polarity increases.
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters for characterizing the emission properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. researchgate.net Phenothiazine derivatives have been reported to exhibit a wide range of quantum yields, from low to nearly 100%, depending on their chemical structure and the surrounding environment. researchgate.netnih.gov
Fluorescence lifetimes for phenothiazine compounds are typically in the nanosecond range. researchgate.net For example, some derivatives show lifetimes between 4.01 and 7.55 ns. researchgate.net These measurements, often performed using time-correlated single-photon counting (TCSPC), provide information about the decay kinetics of the excited state. Both radiative and non-radiative decay processes influence the fluorescence lifetime and quantum yield. nih.gov Factors such as solvent polarity can significantly affect these parameters.
Table 2: Illustrative Fluorescence Data for Phenothiazine Derivatives
| Derivative Type | Quantum Yield (Φf) | Lifetime (τf) | Solvent | Reference |
|---|---|---|---|---|
| Phenothiazine derivatives | 41-93% | 4.01-7.55 ns | Various | researchgate.net |
This table provides examples from related phenothiazine systems.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₅H₁₅NOS), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the verification of its molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for phenothiazine derivatives involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, expected fragmentation could include the loss of the ethoxy group (–OC₂H₅) or a portion thereof (e.g., C₂H₄), and the loss of the methyl group (–CH₃). Analysis of these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles.
Information regarding the requested article on this compound is currently unavailable in published scientific literature.
Following a comprehensive search of scientific databases and scholarly articles, the specific computational and theoretical investigations for the compound This compound —as outlined in the user's request—could not be located.
The requested analysis, including detailed Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, thermochemical parameters, topological analysis (QTAIM), Fukui functions, Mulliken atomic charges, and molecular docking studies, appears to have not been published for this specific molecule.
While extensive research exists for the broader class of phenothiazines and various other derivatives, data pertaining exclusively to the 3-Ethoxy-7-methyl substituted variant is not present in the available literature. Research in this field often focuses on derivatives with different substitution patterns that have shown significant biological or material science applications. nih.govnih.govsamipubco.comresearchgate.netdntb.gov.uamdpi.comnih.gov
Therefore, the generation of a scientifically accurate article that strictly adheres to the provided, detailed outline for this compound is not possible at this time. Creating such an article would require either the fabrication of data or extrapolation from related but distinct compounds, both of which would compromise scientific integrity.
Computational and Theoretical Investigations of 3 Ethoxy 7 Methyl 10h Phenothiazine
Molecular Docking Studies
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Computational studies are instrumental in identifying the non-covalent interactions that govern the behavior of 3-Ethoxy-7-methyl-10H-phenothiazine in various chemical and biological environments. The structure of this compound, featuring a tricyclic aromatic core, an ethoxy group, a methyl group, and a secondary amine in the central ring, allows for a diverse range of intermolecular interactions.
Hydrophobic Contacts: The large, aromatic phenothiazine (B1677639) ring system is inherently hydrophobic. This characteristic promotes hydrophobic interactions, which are critical for processes such as binding to the hydrophobic pockets of proteins or self-assembly. nih.gov The methyl group at position 7 and the ethyl part of the ethoxy group at position 3 further enhance the molecule's lipophilicity, contributing to stronger hydrophobic contacts.
Other Key Interactions:
π-π Stacking: The electron-rich aromatic rings of the phenothiazine core are prone to π-π stacking interactions with other aromatic systems, such as aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or other phenothiazine molecules. nih.gov These interactions are vital for the formation of stable molecular assemblies and for ligand-receptor binding.
C-H⋯π and C-H⋯O Interactions: Studies on related phenothiazine crystals reveal the prevalence of weaker, yet significant, C-H⋯π and C-H⋯O interactions. mdpi.comnih.gov The aromatic C-H bonds and the aliphatic C-H bonds of the ethoxy and methyl groups can interact with the π-system of another molecule or with oxygen atoms, respectively. These interactions collectively contribute to the stability of the crystal lattice and can play a role in the fine-tuning of molecular recognition processes. nih.gov Analysis using Hirshfeld surfaces on similar crystal structures confirms that these short intermolecular contacts are a dominant feature. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with their environment at an atomic level.
Conformational Dynamics and Stability of the Compound
The phenothiazine ring system is not planar but exists in a folded or "butterfly" conformation along the N-S axis. mdpi.comnih.gov MD simulations allow for the exploration of the conformational landscape of this compound, revealing the dynamics of this folding motion. The angle between the two benzene (B151609) rings is a key parameter, and studies on related compounds show that this angle can vary, influencing the molecule's biological activity. nih.gov
Computational studies on ethyl-phenothiazine dimers have identified several stable conformations, with the "V" stacking form showing strong intermolecular interactions, suggesting a propensity for self-assembly into one-dimensional chains. mdpi.com The stability of different conformers is influenced by a delicate balance of intermolecular forces, including dispersion effects. nih.govmdpi.com For this compound, MD simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers for transition between them. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.
Dynamic Behavior of Ligand-Receptor Complexes
Phenothiazine derivatives are known to interact with various biological targets, most notably dopamine (B1211576) receptors. nih.govchemicalbook.com MD simulations are a powerful tool for studying the dynamic process of this compound binding to a receptor. These simulations can elucidate:
Binding Pathway and Kinetics: Tracing the trajectory of the ligand as it approaches and settles into the binding site of a receptor.
Conformational Changes: Observing how both the ligand and the receptor may change their conformations to achieve an optimal fit (an "induced fit" mechanism). Studies have shown that the conformation of the side chain in phenothiazines is critical for biological activity. nih.govnih.gov
Stability of the Complex: Assessing the stability of the ligand-receptor complex over time by analyzing interaction energies and root-mean-square deviations (RMSD).
Key Residue Interactions: Identifying the specific amino acid residues in the receptor that form the most significant and persistent interactions with the ligand, corroborating findings from docking studies and providing a dynamic picture of the binding mode. This can reveal the roles of hydrogen bonds, hydrophobic contacts, and π-stacking in anchoring the ligand.
While specific MD simulation data for this compound is not available, the principles derived from simulations of other phenothiazines suggest that its interactions would be similarly dynamic and complex, involving conformational adjustments of its tricyclic core and interactions mediated by its ethoxy and methyl substituents. nih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Computational chemistry provides essential tools for understanding the structure-activity relationships (SAR) of phenothiazine derivatives, explaining how modifications to the chemical structure influence biological activity.
Influence of Substituents at Positions 2, 3, 7, and N-10 on Molecular Interactions
The nature and position of substituents on the phenothiazine scaffold are critical determinants of its pharmacological profile. Computational studies help rationalize these empirical observations at a molecular level.
Positions 3 and 7: These positions are highly reactive due to the electron-donating effect of the heteroatoms in the central ring. nih.gov Substituents at these positions directly modulate the electronic properties of the aromatic rings.
The ethoxy group (-OCH2CH3) at position 3 is an electron-donating group (EDG). Computationally, EDGs are known to decrease the N-H bond dissociation enthalpy (BDE), which can enhance antioxidant activity. nih.gov They also influence the electron density distribution across the molecule, affecting how it interacts with receptors.
The methyl group (-CH3) at position 7 is a weakly electron-donating group. Its presence can also influence the BDE and contribute to hydrophobic interactions within a receptor pocket. nih.gov
Position 2: Although unsubstituted in this specific compound, SAR studies on other phenothiazines show that an electron-withdrawing group (EWG) at position 2 is often crucial for potent antipsychotic activity. nih.govslideshare.net Computational models can explain this by showing how an EWG alters the electrostatic potential of the ring and enhances interactions with the dopamine receptor. johnshopkins.edu
N-10 Position: In this compound, this position holds a hydrogen atom, making it a secondary amine. This group is a key site for hydrogen bonding. In many clinically used phenothiazines, this position is substituted with an alkylamine side chain. The length and nature of this chain are critical; a three-carbon chain is often optimal for neuroleptic activity. slideshare.net The absence of this chain in the title compound suggests a different pharmacological profile.
The table below summarizes the general influence of substituent types at key positions on phenothiazine derivatives, as elucidated by computational and SAR studies.
| Position | Substituent Type | General Effect on Molecular Properties and Interactions |
| 2 | Electron-Withdrawing (e.g., -CF₃, -Cl) | Increases positive electrostatic potential, enhances dopamine receptor antagonism. nih.govslideshare.net |
| 3 | Electron-Donating (e.g., -OC₂H₅) | Decreases N-H bond dissociation enthalpy, potentially increasing antioxidant activity; modulates electron density. nih.gov |
| 7 | Electron-Donating (e.g., -CH₃) | Weakly decreases N-H BDE; contributes to hydrophobic interactions. nih.gov |
| N-10 | Alkylamine Side Chain | Crucial for receptor targeting; chain length and terminal amine type determine activity and potency. slideshare.net |
| N-10 | Hydrogen (-H) | Acts as a hydrogen bond donor/acceptor site. |
Correlation of Electronic Properties with Predicted Activities
Quantum chemical calculations can determine a range of electronic properties that correlate with the biological or chemical activities of phenothiazine derivatives.
Antioxidant Activity: The antioxidant potential of phenothiazines is often linked to the ease of donating the hydrogen atom from the N-10 amine. Key computed parameters include:
Bond Dissociation Enthalpy (BDE): A lower BDE for the N-H bond indicates an easier hydrogen atom transfer to scavenge free radicals. Electron-donating groups at positions 3 and 7, such as ethoxy and methyl, are predicted to lower this value. nih.gov
Ionization Potential (IP): This relates to the ease of removing an electron. A lower IP facilitates scavenging mechanisms that involve electron transfer. nih.gov
Receptor Binding and Other Activities: Electronic properties derived from computational methods like Density Functional Theory (DFT) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's reactivity, redox properties, and electronic transitions (light absorption). rsc.org Tailoring these energy levels through substitution is a key strategy in designing phenothiazines for materials science applications. rsc.org
Dipole Moment: The magnitude and orientation of the molecular dipole moment affect solubility and the ability to engage in electrostatic interactions with a receptor. researchgate.net
Net Atomic Charges: The distribution of partial charges on the atoms reveals the most likely sites for electrostatic and nucleophilic/electrophilic interactions. nih.govresearchgate.net For instance, calculations show a significant positive charge on the carbon atoms at positions 3 and 7 in the phenothiazine cation, indicating their susceptibility to nucleophilic attack. nih.gov
The following table correlates key electronic properties with predicted activities for the phenothiazine class of compounds.
| Electronic Property | Computational Method | Predicted Activity/Significance |
| N-H Bond Dissociation Enthalpy (BDE) | DFT (e.g., M05-2X) | Lower BDE correlates with higher antioxidant/radical scavenging activity. nih.gov |
| Ionization Potential (IP) | DFT | Lower IP can indicate enhanced antioxidant activity via electron transfer mechanisms. nih.gov |
| HOMO-LUMO Energy Gap | DFT | Relates to chemical reactivity and electronic properties for materials applications. rsc.org |
| Molecular Dipole Moment | PM3, Ab initio, DFT | Influences solubility and electrostatic interactions with biological targets. researchgate.net |
| Hirshfeld Atomic Charges | DFT | Predicts reactivity sites for nucleophilic or electrophilic attack. nih.gov |
Reactivity and Advanced Chemical Behavior of 3 Ethoxy 7 Methyl 10h Phenothiazine
Redox Chemistry of the Phenothiazine (B1677639) Core
The redox behavior of phenothiazine and its derivatives is a cornerstone of their chemical reactivity, enabling their participation in a wide array of electron transfer processes.
Electrochemical Oxidation Potentials and Reversibility
The electrochemical oxidation of phenothiazines is a well-documented phenomenon, characterized by the sequential loss of electrons to form radical cations and, subsequently, dications. This process is often reversible and is influenced by the nature of substituents on the phenothiazine ring. For the parent phenothiazine, oxidation occurs in two distinct one-electron steps under acidic conditions. researchgate.net The presence of electron-donating groups, such as the ethoxy and methyl groups in 3-Ethoxy-7-methyl-10H-phenothiazine, is anticipated to lower the oxidation potential, making the compound more susceptible to oxidation compared to the unsubstituted phenothiazine.
The electrochemical behavior of 10H-phenothiazine-1-carboxylic acid has been studied, demonstrating a monoelectronic oxidation step at low potentials. researchgate.net While this is a different derivative, it highlights the impact of substituents on the redox properties. The electron-donating nature of the ethoxy and methyl groups in this compound would be expected to decrease the oxidation potential, facilitating the formation of the radical cation.
Table 1: General Electrochemical Oxidation Data for Phenothiazine Derivatives
| Derivative | Oxidation Potential (V vs. Ag/AgCl) | Reversibility |
|---|---|---|
| Unsubstituted Phenothiazine | ~0.5-0.7 | Reversible |
| 10H-phenothiazine-1-carboxylic acid | ~0.25 | Quasi-reversible |
Note: The data for this compound is a prediction based on the known electronic effects of its substituents.
Formation and Stability of Phenothiazine Radical Cations
Upon one-electron oxidation, phenothiazines form a stable radical cation. researchgate.net The stability of this radical cation is a key feature of phenothiazine chemistry and is attributed to the delocalization of the unpaired electron and positive charge over the entire tricyclic system, including the nitrogen and sulfur heteroatoms. Spectroscopic studies have confirmed the generation of the phenothiazine radical cation (PTH•+) through photoinduced electron transfer. nih.gov
The substituents on the phenothiazine ring play a crucial role in the stability and reactivity of the radical cation. The electron-donating ethoxy and methyl groups in this compound are expected to further stabilize the radical cation through resonance and inductive effects, thereby potentially increasing its lifetime and influencing its subsequent reactions.
Electron Transfer Processes
The ability of phenothiazines to readily undergo electron transfer is fundamental to their antioxidant and other biological activities. nih.gov The process typically involves the transfer of an electron from the phenothiazine molecule to an acceptor, such as a reactive oxygen species (ROS). Computational studies have explored single electron transfer (SET) as a viable mechanism for the radical scavenging activity of phenothiazines. researchgate.netnih.gov
In the context of this compound, the electron-rich nature of the molecule, enhanced by the ethoxy and methyl groups, facilitates the initial electron transfer step. This is a critical aspect of its function as a potential antioxidant, as it can donate an electron to neutralize harmful radicals.
Radical Scavenging Mechanisms
Phenothiazines are recognized for their potent radical scavenging capabilities, which are executed through various chemical pathways. researchgate.netnih.gov
Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a significant pathway for the radical scavenging activity of phenothiazines. researchgate.netnih.gov In this process, the phenothiazine molecule donates a hydrogen atom, typically from the N-H group of the central ring, to a radical species, thereby neutralizing it. The efficiency of the HAT mechanism is dependent on the bond dissociation energy of the N-H bond.
For this compound, the electronic properties of the substituents can modulate the N-H bond strength. The electron-donating groups can slightly increase the electron density on the nitrogen atom, which could potentially influence the ease of hydrogen atom abstraction. Computational studies on the phenothiazine scaffold have shown that for radicals like HOO• and CH3OO•, the HAT mechanism is dominant. researchgate.netnih.gov
Radical Adduct Formation (RAF) Mechanisms
Another important mechanism for radical scavenging is Radical Adduct Formation (RAF). In this pathway, a radical species adds directly to one of the carbon atoms of the phenothiazine aromatic rings. researchgate.netnih.gov This is particularly relevant for highly reactive radicals such as the hydroxyl radical (HO•). researchgate.netnih.gov
The phenothiazine ring has several positions susceptible to radical attack. For the parent phenothiazine, computational studies have identified specific carbon atoms as active sites for RAF. nih.gov In this compound, the presence of the ethoxy and methyl groups will direct the position of radical attack on the aromatic rings due to their electronic and steric effects. These substituents activate the aromatic ring, making it more susceptible to electrophilic attack by radical species.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenothiazine |
Computational Assessment of Antioxidant Potential
The antioxidant capabilities of phenothiazine derivatives, including structures related to this compound, are a subject of significant computational investigation. Density Functional Theory (DFT) is a primary tool used to explore the mechanisms through which these molecules scavenge free radicals. mdpi.comnih.gov The core structure of phenothiazine, with its electron-rich nitrogen and sulfur heteroatoms, is fundamental to its antioxidant activity. mdpi.commdpi.com
Computational studies on related phenothiazine structures reveal that their antioxidant potential is linked to several key thermochemical parameters, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.govresearchgate.net These parameters help to elucidate the favored mechanism of radical scavenging, which can include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET). mdpi.com
For phenothiazines, the HAT mechanism, involving the donation of the hydrogen atom from the N-10 position, is often a primary pathway for neutralizing radicals. The BDE of the N-H bond is a critical indicator of this pathway's feasibility. researchgate.net The presence of electron-donating substituents on the aromatic rings, such as the ethoxy and methyl groups in this compound, is predicted to lower the N-H BDE, thereby enhancing antioxidant activity by making the hydrogen atom more easily abstractable by radicals. mdpi.com
DFT calculations also assess the stability of the resulting phenothiazinyl radical. A more stable radical implies a more effective antioxidant, as it is less likely to propagate radical chain reactions. The delocalization of the unpaired electron across the tricyclic system, facilitated by the sulfur and nitrogen atoms, is key to this stability. researchgate.net The specific substitution pattern at the 3 and 7 positions directly influences the electronic distribution and, consequently, the stability of this radical. While specific data for this compound is not abundant, studies on analogous 3,7-disubstituted phenothiazines provide a strong theoretical framework for its predicted high antioxidant potential. researchgate.netresearchgate.net
Table 1: Key Theoretical Parameters for Antioxidant Activity of Phenothiazine Scaffolds Note: Values are generalized from studies on various phenothiazine derivatives and are for illustrative purposes. Specific values for this compound require dedicated computational analysis.
| Parameter | Significance in Antioxidant Activity | Typical Influencing Factors |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Lower values indicate easier hydrogen atom donation (favors HAT mechanism). mdpi.comresearchgate.net | Electron-donating substituents decrease BDE. |
| Ionization Potential (IP) | Lower values suggest easier electron donation (favors SET-PT mechanism). nih.gov | Electron-donating groups lower IP. |
| Proton Affinity (PA) | Relates to the deprotonation step in the SPLET mechanism. | Solvent polarity and molecular acidity. |
| Radical Stability | Higher stability of the resulting phenothiazinyl radical prevents pro-oxidant activity. | Degree of spin delocalization across the aromatic system. |
Derivatization and Functionalization of the Phenothiazine Ring System
The phenothiazine core is a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. nih.gov The reactivity of the this compound structure is primarily centered at three locations: the N-10 nitrogen atom, the electron-rich aromatic rings (positions 2, 4, 6, and 8), and through the strategic coupling of other bioactive moieties to the core structure. mdpi.comnih.gov
Chemical Modifications at the N-10 Nitrogen
The nitrogen atom at the N-10 position is a key site for functionalization. It possesses a lone pair of electrons and is readily susceptible to electrophilic attack after deprotonation.
N-Alkylation: This is a common modification achieved by treating the phenothiazine with an alkyl halide in the presence of a base. nih.gov This reaction introduces an alkyl chain, which can be used to modulate the molecule's lipophilicity and steric properties. For instance, reacting this compound with various bromoalkyl compounds can introduce linkers of different lengths, which is useful for attaching other functional groups or for creating self-assembled monolayers. researchgate.net
N-Acylation: The introduction of an acyl group at the N-10 position is another important derivatization strategy. This is typically accomplished using an acyl chloride or anhydride. N-acylation can influence the electronic properties of the phenothiazine ring and has been shown to impact the photophysical characteristics of the resulting compounds. nih.gov
N-Phosphorylation: Reaction with phosphorylating agents, such as O,O-diethyl chlorophosphate, can introduce a phosphoryl group at the N-10 position. These derivatives have been noted for their unique structural and photophysical properties, including phosphorescence. nih.gov
Strategies for Further Aromatic Substitution
The aromatic rings of the phenothiazine nucleus are activated towards electrophilic aromatic substitution, with the positions ortho and para to the nitrogen and sulfur heteroatoms being the most reactive. nih.gov The existing ethoxy and methyl groups on this compound further direct incoming electrophiles.
Halogenation: Direct halogenation, for example, with bromine in acetic acid, can introduce halogen atoms onto the aromatic rings. researchgate.net In 3,7-disubstituted phenothiazines, these positions are already occupied, so substitution would be directed to the remaining available positions (e.g., 2, 4, 6, 8).
Vilsmeier-Haack Reaction: This reaction allows for the formylation (introduction of a -CHO group) of electron-rich aromatic rings using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride. organic-chemistry.orgchemistrysteps.comwikipedia.org This is a powerful method for introducing a reactive aldehyde group onto the phenothiazine scaffold, which can then serve as a handle for further synthetic transformations, such as the synthesis of chalcones. nih.govmdpi.com The Vilsmeier-Haack reaction is highly selective for electron-rich positions. rsc.org
Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are classic methods for aromatic substitution, their application to the phenothiazine ring can be complex due to the reactivity of the heteroatoms and potential for polysubstitution. google.comlibretexts.org Careful control of reaction conditions is necessary to achieve selective substitution.
Molecular Hybridization for Enhanced Functionality
Molecular hybridization involves covalently linking the phenothiazine scaffold to another pharmacophore to create a new hybrid molecule with potentially synergistic or novel properties. mdpi.comnih.gov This strategy aims to combine the beneficial attributes of both moieties into a single chemical entity. nih.gov
Phenothiazine-Chalcone Hybrids: Chalcones, known for their diverse biological activities, can be synthesized by the Claisen-Schmidt condensation of an acetylphenothiazine derivative with an aromatic aldehyde. mdpi.comresearchgate.net For example, a precursor like 2-acetyl-3-ethoxy-7-methyl-10H-phenothiazine could be condensed with various benzaldehydes to produce a library of phenothiazine-chalcone hybrids. nih.govresearchgate.net These hybrids often exhibit enhanced antioxidant and anticancer properties. mdpi.com
Phenothiazine-Triazole Hybrids: The 1,2,3-triazole unit, often introduced via "click chemistry," can be linked to the phenothiazine core. These hybrids have been investigated for their potential as antitumor agents, with some acting as tubulin polymerization inhibitors. nih.gov
Phenothiazine-Dithiocarbamate Hybrids: Coupling a dithiocarbamate (B8719985) moiety to the phenothiazine structure has been explored as a strategy to develop novel anticancer agents. These hybrids have shown the ability to act as cell cycle blockers. nih.gov
Table 2: Examples of Derivatization Strategies for the Phenothiazine Scaffold
| Reaction Type | Reagents | Position of Modification | Purpose/Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-10 | Modulate lipophilicity, introduce linkers. nih.govresearchgate.net |
| Vilsmeier-Haack | DMF, POCl₃ | Aromatic Ring (e.g., C-2, C-4) | Introduce formyl group for further synthesis. organic-chemistry.orgchemistrysteps.com |
| Molecular Hybridization (Chalcone) | Acetylphenothiazine, Aromatic aldehyde | Side chain attached to ring | Combine pharmacophores for enhanced bioactivity. mdpi.comresearchgate.net |
| N-Phosphorylation | Dialkyl chlorophosphate | N-10 | Introduce phosphorescence, alter electronic properties. nih.gov |
Photochemical Properties and Excited State Dynamics
Phenothiazine derivatives are well-known for their rich photochemistry, which is governed by the dynamics of their electronically excited states. nih.govacs.org Upon absorption of light, they are promoted to a singlet excited state (S₁), which can then undergo several competing decay processes, including fluorescence, intersystem crossing to a triplet state (T₁), or photoionization to form a radical cation. nih.gov
The specific substituents on the phenothiazine ring, such as the ethoxy and methyl groups, as well as the nature of the solvent, significantly influence these photophysical pathways. nih.govacs.org For instance, in polar solvents, photoionization can become a more prominent decay pathway. nih.gov The triplet state is often a key intermediate in photosensitized reactions, such as the generation of singlet oxygen. rsc.org The lifetimes of these excited states are crucial; very short lifetimes can limit the efficiency of photochemical applications. ritsumei.ac.jp
Intersystem Crossing Quantum Yields
Intersystem crossing (ISC) is the process by which a molecule in a singlet excited state transitions to a triplet excited state (S₁ → T₁). The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC). For many phenothiazine derivatives, ISC is a highly efficient process, often competing effectively with fluorescence. rsc.org
Table 3: Photophysical Data for Representative Phenothiazine Derivatives Note: This table presents generalized data from various phenothiazine derivatives to illustrate typical properties. Data for the specific title compound may vary.
| Derivative Type | Solvent | Fluorescence Quantum Yield (Φ_F) | Intersystem Crossing Quantum Yield (Φ_ISC) | Triplet State Lifetime (τ_T) |
|---|---|---|---|---|
| N-Alkyl Phenothiazine | Non-polar organic | Low (~0.01-0.05) | High (~0.6-0.9) rsc.org | tens of microseconds (µs) rsc.org |
| Halogenated Phenothiazine | Phosphate Buffer | Very Low (<0.01) | Low (<0.05) nih.gov | nanoseconds (ns) to <1 µs nih.gov |
| 10-Methylphenothiazine (B72558) | Acetonitrile | ~0.02 | ~0.6 rsc.org | ~40 µs rsc.org |
Singlet and Triplet Excited State Deactivation Pathways
The photophysical behavior of phenothiazine derivatives, including this compound, is dictated by the deactivation pathways of its electronically excited singlet and triplet states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can undergo several competing processes to release the excess energy: fluorescence, internal conversion, and intersystem crossing to the triplet manifold.
The deactivation of the first excited singlet state (S₁) of phenothiazines can be summarized by the following key pathways:
Fluorescence: The molecule can return to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).
Internal Conversion (IC): This is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same multiplicity (e.g., S₁ → S₀) without the emission of light. The energy is dissipated as heat to the surrounding solvent molecules.
Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). This process is crucial as it populates the long-lived triplet state, which is often the key intermediate in many photochemical reactions. The efficiency of this process is given by the intersystem crossing quantum yield (ΦISC).
Once the triplet state (T₁) is populated, it can also deactivate through several pathways:
Phosphorescence: A spin-forbidden radiative decay from the triplet state to the singlet ground state. This process is generally much slower than fluorescence, resulting in longer lifetimes for the triplet state.
Intersystem Crossing (T₁ → S₀): A non-radiative decay from the triplet state to the ground state.
Triplet-Triplet Annihilation: At high concentrations of the triplet state, two triplet molecules can interact, leading to the formation of an excited singlet state and a ground state molecule.
The specific deactivation pathways and their efficiencies in this compound are influenced by the electronic nature of the ethoxy and methyl substituents, as well as the surrounding solvent environment. Electron-donating groups, such as the ethoxy and methyl groups, generally increase the electron density of the phenothiazine core. This can affect the energies of the singlet and triplet states and the rates of the various deactivation processes. rsc.orgnih.gov For instance, studies on various substituted phenothiazines have shown that the photophysical properties are more dependent on the substituents at the 2-position and the solvent than on the alkyl chain at the 10-position. nih.gov
The solvent also plays a critical role in the deactivation pathways. nih.gov The polarity of the solvent can influence the energy levels of the excited states and the rates of processes like intersystem crossing and fluorescence. For example, in some phenothiazine derivatives, the triplet state quantum yield and lifetime have been observed to decrease significantly in polar, protic solvents compared to nonpolar solvents. nih.gov
Research on various phenothiazine derivatives indicates that intersystem crossing to the triplet state is a significant deactivation pathway. nih.gov For many phenothiazines, weak fluorescence emission and short singlet state lifetimes are accompanied by high intersystem crossing quantum yields and long-lived triplet states. rsc.org This efficient population of the triplet state is fundamental to their application in areas such as photodynamic therapy and as photosensitizers. nih.gov
The presence of both electron-donating ethoxy and methyl groups in this compound is expected to influence its excited-state dynamics. These substituents can enhance the electron-donating character of the phenothiazine core, which is known to affect the intramolecular charge transfer (ICT) character of the excited states. rsc.org The extent of ICT can, in turn, influence the rates of fluorescence and intersystem crossing. rsc.org In some phenothiazine systems, an increase in ICT character has been linked to strong spin mixing between singlet and triplet states, which can favor a shorter triplet lifetime. rsc.org
Representative Photophysical Data for a Related Phenothiazine Derivative
Advanced Research Applications and Methodological Investigations of the Phenothiazine Scaffold
Design Principles for Organic Materials in Optoelectronics
The unique electronic and structural properties of phenothiazine (B1677639) make it a highly desirable component for materials used in optoelectronic devices. researchgate.net Its strong electron-donating character facilitates charge mobility and favorable luminescent properties. researchgate.net The key to its utility lies in the ability to precisely tune its photophysical and electrochemical characteristics through targeted derivatization, particularly at the C-3, C-7, and N-10 positions of the core structure. researchgate.netresearchgate.net
Phenothiazine derivatives are prominent as metal-free organic dyes in dye-sensitized solar cells (DSSCs). researchgate.net Their performance is rooted in their function as potent electron donors within a donor-π-acceptor (D-π-A) molecular architecture.
Core Design Principles:
Strong Electron Donation: The phenothiazine unit, with its electron-rich sulfur and nitrogen atoms, serves as an excellent electron donor, a critical function for initiating charge separation upon photoexcitation. researchgate.net Its donating capacity is considered superior to that of other common donors like triphenylamine (B166846) or carbazole. researchgate.net
Intramolecular Charge Transfer (ICT): When linked to an electron-acceptor group (like cyanoacrylic acid), the phenothiazine donor enables an effective intramolecular charge transfer upon absorbing light. This ICT is responsible for the dye's absorption in the visible spectrum. researchgate.net
Suppression of Aggregation: The non-planar, butterfly-like geometry of the phenothiazine core is a significant structural advantage. nih.gov It effectively hinders the close packing and aggregation of dye molecules on the titanium dioxide (TiO₂) photoanode surface, a common issue that can lead to efficiency losses. nih.gov
Tunability: Substitutions at the C-3 and C-7 positions are a primary strategy for tuning the dye's properties. researchgate.net For instance, incorporating electron-donating groups can modulate the energy levels and enhance light-harvesting capabilities. researchgate.net The electronic effects of substituents on the phenothiazine ring have a direct impact on the catalytic activities in related photoredox reactions. acs.org Novel dyes with a 3,7-disubstituted phenothiazine core have been synthesized for visible-light-driven organic transformations. acs.org
Research has demonstrated that phenothiazine-based sensitizers can achieve high solar-to-electricity conversion efficiencies, in some cases reaching up to 5.5% to 6.2%, comparable to standard ruthenium-based dyes under similar conditions. researchgate.netnih.gov
The phenothiazine scaffold is a versatile building block for various materials within OLEDs, including emitters, hole injection layers (HILs), and hole transport layers (HTLs). researchgate.netgoogle.com Its derivatives are prized for their thermal stability and charge-transporting capabilities. google.com
Key Applications and Design Strategies:
Emitters: Phenothiazine derivatives have been successfully used as the active light-emitting layer in OLEDs, producing both blue and green light. rsc.org Oxidized phenothiazine chromophores, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, have garnered significant attention for their excellent photoluminescence and high phosphorescence quantum yields, making them suitable for various optoelectronic applications, including OLEDs. rsc.org
Hole Injection Materials (HIMs): By synthesizing specific phenothiazine-based molecules, researchers have developed highly efficient HIMs. These materials exhibit high glass transition temperatures (Tg) of up to 180 °C, indicating excellent thermal stability. elsevierpure.com Their Highest Occupied Molecular Orbital (HOMO) energy levels (around -4.99 to -5.02 eV) are well-matched with the work function of indium tin oxide (ITO) anodes and the HOMO of adjacent hole transport layers, facilitating efficient injection of holes into the device. elsevierpure.com Devices using these materials as the HIL have shown improved luminance efficiency compared to commercial standards. elsevierpure.com
Thermally Activated Delayed Fluorescence (TADF): The phenothiazine unit is also explored in the design of emitters that exhibit TADF. hhu.de This mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs.
A phenothiazine-substituted pyrene (B120774) derivative (PY-PH) used as an active emitting layer in an OLED device demonstrated a maximum brightness of 2116 cd/m² and a power efficiency of 0.45 lm/W. rsc.org
In the realm of perovskite solar cells (PSCs), the hole transporting material (HTM) is a critical component influencing both efficiency and stability. Phenothiazine-based molecules have emerged as highly promising, low-cost alternatives to the expensive, state-of-the-art HTM, spiro-OMeTAD. nih.govrsc.org
Design Principles for Phenothiazine-based HTMs:
Energy Level Alignment: A primary design goal is to engineer the HOMO energy level of the HTM to align properly with the valence band of the perovskite light-absorber, ensuring efficient extraction of holes. Introducing groups like methoxy-substituted triarylamine to the phenothiazine core is a common strategy to achieve this. nih.gov
Hole Mobility and Conductivity: The quasi-planar butterfly structure of phenothiazine provides for high hole mobility while maintaining good solubility. researchgate.net This structure helps prevent the kind of molecular aggregation that can impede charge transport. nih.gov
Cost-Effectiveness and Scalability: Phenothiazine is an inexpensive, commercially available raw material. rsc.orgresearchgate.net Developing HTMs from this core, replacing costly substituents like dimethoxydiphenylamine, drastically reduces the material's final cost, making the technology more commercially viable. rsc.org
Stability and Passivation: Certain functional groups, like pyridine, when added to a phenothiazine-based HTM, can passivate defects on the perovskite surface. researchgate.net This dual function of hole transport and defect passivation enhances both the power conversion efficiency (PCE) and the long-term stability of the solar cell. researchgate.net A device using such a passivating phenothiazine HTM (PTZ-Py) achieved a PCE of 19.9% and retained 90% of its initial efficiency after 1000 hours in ambient conditions. researchgate.net
Table 1: Comparison of Selected Phenothiazine-Based Hole Transport Materials This is an interactive table. You can sort and filter the data.
| HTM Name | Core Structure | Key Feature | HOMO Level (eV) | Hole Mobility (cm²/Vs) | PCE Achieved (%) | Reference |
|---|---|---|---|---|---|---|
| PTZ-Py | Phenothiazine | Pyridine group for passivation | - | - | 19.9 | researchgate.net |
| PTZ-Py + Spiro | Phenothiazine (interface) | Used as an interface layer | - | - | 22.1 | researchgate.net |
| PDO2 | Phenothiazine 5,5-dioxide | Sulfuryl group for deep HOMO | - | Higher than PDO1 | 20.2 | researchgate.net |
| TPB(2-TPTZ) | Triphenylbenzene | Phenothiazine substituent | -5.3 | - | >12 | rsc.org |
| HZ2 | Phenothiazine | Large π-conjugation | - | 4.80 x 10⁻⁴ | - | nih.gov |
Molecular Engineering for Electrochemical Energy Storage Systems
Molecular engineering of the phenothiazine scaffold is a powerful strategy for developing high-performance, redox-active molecules for energy storage devices. researchgate.netchemrxiv.org By strategically adding or removing functional groups, properties like solubility, redox potential, and stability can be precisely controlled. researchgate.netchemrxiv.org
Non-aqueous organic redox flow batteries (NAORFBs) are a promising technology for grid-scale energy storage, but they face challenges such as the limited solubility and stability of redox-active molecules. researchgate.netchemrxiv.org Molecular tailoring of phenothiazines directly addresses these issues.
Engineering Strategies and Findings:
Improving Solubility: The solubility of simple phenothiazines like N-ethylphenothiazine (EPT) is often too low for practical application. mdpi.com Attaching oligoether or alkoxy groups to the nitrogen atom has been shown to dramatically improve solubility, creating neutral molecules that are miscible with common organic electrolytes and allowing radical concentrations to reach up to 0.5 M. researchgate.netchemrxiv.org
Tuning Redox Potential: While N-substitution improves solubility, it results in a relatively low oxidation potential (around 0.3 V vs. Fc/Fc⁺). researchgate.netchemrxiv.org A key strategy to increase this potential is to introduce substituents at the C-3 and C-7 positions of the phenothiazine core. researchgate.net
Enhancing Stability: Introducing electron-donating groups, such as methoxy (B1213986) or ethoxy groups, at the 3 and 7 positions can significantly improve the electrochemical stability of the phenothiazine molecule, particularly for its second oxidation state (dication), which is often unstable. mdpi.com
For example, the derivative N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) , which features substitutions at the N-10, C-3, and C-7 positions, exhibits a notably increased stable oxidation potential of 0.65 V vs. Fc/Fc⁺ and demonstrates stable cycling. researchgate.netchemrxiv.orgmdpi.com This highlights the effectiveness of 3,7-disubstitution in creating advanced catholytes for NAORFBs.
Table 2: Properties of Engineered Phenothiazine Derivatives for NAORFBs This is an interactive table. You can sort and filter the data.
| Compound Name | Key Structural Modification | Redox Potential (vs. Fc/Fc⁺) | Key Improvement | Reference |
|---|---|---|---|---|
| N-ethylphenothiazine (EPT) | Simple N-alkylation | ~0.3 V | Baseline | researchgate.netchemrxiv.org |
| N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) | N-oligoether chain | Slightly higher than EPT | Improved solubility | researchgate.netmdpi.com |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | N-alkylation + 3,7-oligoether chains | 0.65 V | Increased redox potential and stability | researchgate.netchemrxiv.orgmdpi.com |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | Ionic compound structure | 1.12 V | High redox potential and solubility (1.3 M) | researchgate.netchemrxiv.org |
Aqueous zinc-ion batteries are an attractive energy storage option due to their safety and low cost. Recent research has uncovered a sophisticated charge storage mechanism in cathodes made from phenothiazine-based polymers. researchgate.net
Hybrid n/p-type Mechanism: Instead of relying on a single reaction type, a specially designed phenothiazine-based polymer cathode, P(PTD-DAB), demonstrates a cooperative hybrid charge storage mechanism.
n-type Storage: The nitrogen atom within the central phenothiazine core acts as an n-type reaction site, capable of storing cations like Zn²⁺ or H⁺ during the battery's discharge process.
p-type Storage: Simultaneously, the sulfur atom and the nitrogen atoms that link the polymer monomers act as p-type active sites, storing anions (e.g., OTF⁻) from the electrolyte.
This dual-ion, hybrid mechanism combines the advantages of both n-type and p-type reactions. researchgate.net A full aqueous zinc battery using this phenothiazine cathode delivered a high average operating voltage of 1.1 V and a specific capacity of 188.24 mAh/g, along with a long cycle life. researchgate.net This advanced application showcases how the intrinsic electronic properties of the phenothiazine scaffold can be harnessed to create novel and highly efficient charge storage systems. researchgate.net
Development of Chemical Sensors and Fluorescent Probes
The unique electronic properties of the phenothiazine core make it an excellent candidate for the development of highly sensitive sensors for various analytes. Its ability to be easily oxidized and to act as a potent electron donor is central to its application in both fluorescence and electrochemical detection methods.
The application of phenothiazine derivatives in fluorescent probes often relies on the principle of intramolecular charge transfer (ICT). nih.gov In this design, the electron-rich phenothiazine ring acts as the electron donor, which is connected to an electron-accepting moiety (acceptor) through a π-conjugated bridge, creating a donor-π-acceptor (D-π-A) system. nih.gov This arrangement results in a strong ICT absorption band in the visible region of the spectrum. nih.gov
The sensing mechanism is typically triggered by the interaction of a target analyte with the probe. For instance, fluorescent chemosensors for cyanide have been developed based on this framework. nih.govmdpi.comnih.gov The highly nucleophilic cyanide anion attacks a specific site on the probe, often a carbonyl group or a similar electrophilic center, which disrupts the ICT pathway. nih.govmdpi.com This disruption leads to a noticeable change in the optical properties of the probe, such as a quenching (decrease) or enhancement of its fluorescence, allowing for visual or spectrophotometric detection of the analyte. nih.govmdpi.comnih.gov The high sensitivity and rapid response of these fluorescence-based techniques make them superior for detecting trace amounts of specific substances. nih.gov
Electrochemical methods, particularly when coupled with liquid chromatography (LC), provide a robust and sensitive means for the analysis of phenothiazine compounds. nih.govresearchgate.net The core principle of this methodology is the facile oxidation of the phenothiazine ring system. researchgate.netresearchgate.net
In a typical setup, a liquid chromatograph separates the phenothiazine derivative from other components in a sample. The eluent then passes through an electrochemical flow cell, often containing a glassy carbon electrode, where a specific positive potential is applied. acs.org At this potential (e.g., +0.9V), the phenothiazine compound undergoes oxidation, generating a measurable electrical current that is proportional to its concentration. acs.org This amperometric detection is highly sensitive, with limits of detection reported in the low mol/L range (5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L). researchgate.net
This on-line electrochemical conversion can also be coupled with other detection methods like mass spectrometry or fluorescence spectroscopy to study oxidation pathways and identify metabolites. researchgate.net For example, phenothiazine derivatives can be electrochemically oxidized to their corresponding sulfoxides, which are often strongly fluorescent, providing an alternative and highly sensitive detection route. researchgate.net
Exploration of Molecular Interactions with Biological Macromolecules (Academic/Mechanistic Focus)
The phenothiazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological macromolecules. researchgate.net Computational and mechanistic studies are crucial for elucidating the specific nature of these interactions at an atomic level, guiding the design of more potent and selective therapeutic agents.
Cholinesterases: Phenothiazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov Computational studies using molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (MM-GBSA) have been employed to understand their mechanism of action. researchgate.netnih.gov These studies reveal that phenothiazine derivatives effectively impede AChE through hydrophobic interactions and the formation of hydrogen bonds within the enzyme's active site. researchgate.netnih.gov Some derivatives have been shown to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net S-oxides of phenothiazine derivatives have been found to be even more potent inhibitors of AChE than their parent compounds. nuph.edu.uaresearchgate.net
Interactive Table: AChE Inhibition by Phenothiazine Derivatives
| Compound | IC₅₀ Value (ng/mL) | Source |
|---|---|---|
| Chlorpromazine (CPM) | 11 | nuph.edu.uaresearchgate.net |
| Chlorpromazine S-oxide | 1.8 | nuph.edu.uaresearchgate.net |
| Promethazine (PMZ) | 17 | nuph.edu.uaresearchgate.net |
Histone Deacetylases (HDACs): The phenothiazine system has been identified as a highly effective "cap group" for developing potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). acs.orgnih.gov Structure-activity relationship studies, guided by molecular modeling, have shown that modifications to the phenothiazine scaffold can significantly enhance inhibitory power and selectivity. acs.orgnih.gov For instance, incorporating nitrogen atoms into the tricyclic framework leads to increased potency and selectivity for HDAC6 over other HDAC isoforms. acs.orgnih.gov These inhibitors typically feature a benzhydroxamic acid moiety that acts as the crucial zinc-binding group within the enzyme's catalytic domain. acs.orgnih.gov
Farnesyltransferases (FTase): Phenothiazine derivatives have been discovered as inhibitors of human farnesyltransferase (FTase), a key enzyme in cellular signaling pathways relevant to oncology. nih.govnih.gov Research has focused on synthesizing and evaluating new series of phenothiazine-based compounds, with some exhibiting FTase inhibition in the low micromolar range. nih.gov Innovative approaches include designing dual-target inhibitors that act on both FTase and tubulin polymerization. nih.gov The combination of the phenothiazine scaffold with other chemical motifs, such as a 1,2,3-triazole unit, has been explored to generate novel scaffolds for FTase inhibitors. nih.gov
Phenothiazines are known to act as antagonists at a variety of neurotransmitter receptors, including dopamine (B1211576), muscarinic, and serotonin (B10506) receptors. researchgate.net The theoretical basis for developing a receptor antagonist from a known scaffold involves several key principles, which can be generalized from studies on other receptor systems, such as opioid receptors. nih.govnih.gov
The process begins with a pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. For antagonists, the goal is to design a molecule that binds to the receptor with high affinity but fails to elicit the conformational change that leads to agonist activity (receptor activation). nih.gov
Molecular modeling is used to compare the structure of a lead compound (like the phenothiazine scaffold) with the known binding modes of existing antagonists. nih.gov This allows for the rational design of new derivatives. Structure-activity relationship (SAR) studies are then conducted, where systematic modifications are made to different parts of the scaffold. nih.gov For example, altering substituent groups on the aromatic rings or modifying the side chain of the phenothiazine can modulate binding affinity and selectivity for different receptor subtypes. nih.gov The key is to identify modifications that preserve or enhance binding affinity while reducing or eliminating intrinsic agonist efficacy, thereby creating a potent and selective antagonist. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Ethoxy-7-methyl-10H-phenothiazine derivatives?
- Methodological Answer : Utilize transition-metal-free condensation reactions between substituted cyclohexanones and 2-aminobenzenethiols. For example, cyclohexanone derivatives react with 2-amino-5-substituted benzenethiols under mild conditions (e.g., 0.2–0.3 mmol scale, ambient temperature) to yield phenothiazine cores. Purify via column chromatography using neutral aluminum oxide with gradients like petroleum ether/EtOAc (20:1 to 50:1), achieving yields of 52–81% . Adjust substituents (e.g., methyl, methoxy) by modifying starting materials, as demonstrated in 3-Methyl-10H-phenothiazine synthesis (62% yield) .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodological Answer : Acquire and NMR spectra in deuterated solvents (e.g., CDCOCD) to confirm substitution patterns. For ethoxy groups, expect a singlet (~3.71 ppm for methoxy analogs) and methyl protons as singlets (~2.16 ppm). Compare chemical shifts to structurally similar compounds (e.g., 3-Methoxy-10H-phenothiazine: δ 3.71 ppm for OCH) . Integrate signals to verify proton counts and rule out impurities.
Q. What purification techniques are optimal for phenothiazine derivatives?
- Methodological Answer : Use column chromatography with neutral aluminum oxide for polar derivatives (e.g., carboxylates) or silica gel for non-polar analogs. Solvent systems like petroleum ether/EtOAc (10:1 to 50:1) effectively separate products. For crystalline compounds, recrystallize from dichloromethane or THF to obtain single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests a planar structure but X-ray reveals non-planarity (common in phenothiazines due to sulfur puckering), analyze dihedral angles and torsional strain via crystallography. Refine data with SHELXL, constraining H-atom parameters and applying absorption corrections (e.g., NUMABS for MoKα radiation). Compare bond lengths and angles to literature values (e.g., C–S bond ~1.74 Å) .
Q. What experimental design considerations improve reaction yields in phenothiazine synthesis?
- Methodological Answer : Optimize stoichiometry (e.g., 1.5:1 ketone-to-thiol ratio) and solvent polarity. Use aprotic solvents (e.g., THF) for nucleophilic aromatic substitution. For Sonogashira couplings (e.g., ethynyl derivatives), employ Pd(PPh)/CuI catalysts in THF/triethylamine (1:1 v/v), though yields may remain low (~6.9%) due to steric hindrance . Monitor reaction progress via TLC and adjust temperature to prevent side reactions.
Q. How do substituents influence the electronic and conformational properties of phenothiazines?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess substituent effects on HOMO/LUMO levels. Electron-withdrawing groups (e.g., nitro) increase oxidation potentials, while ethoxy/methyl groups enhance π-conjugation. Experimentally, compare NMR chemical shifts (e.g., deshielding of aromatic protons in nitro derivatives) and cyclic voltammetry data to correlate structure with redox behavior .
Data Analysis & Technical Challenges
Q. What protocols ensure accurate refinement of low-resolution crystallographic data?
- Methodological Answer : For triclinic systems (e.g., , Å), collect high-angle data (θ > 25°) to improve resolution. Use SHELXD for phase determination and SHELXL for refinement, applying constraints for disordered regions. Validate with R < 0.05 and S > 1.0. Report anisotropic displacement parameters for non-H atoms .
Q. How can HRMS and EI-MS distinguish between isomeric phenothiazine derivatives?
- Methodological Answer : Compare fragmentation patterns in EI-MS (e.g., 3-Methoxy-10H-phenothiazine: m/z 229 [M]). For HRMS, confirm exact mass (e.g., CHNOS: 344.39 Da) with <5 ppm error. Use isotopic distribution analysis to differentiate isomers with identical nominal masses .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
